molecular formula C9H9F3N6 B2781824 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1004644-02-3

2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2781824
CAS RN: 1004644-02-3
M. Wt: 258.208
InChI Key: QBBWBZHYTQQMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. In

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, which are responsible for the growth and proliferation of cancer cells and weeds. It may also reduce inflammation in the body by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce the growth of weeds, and reduce inflammation in the body. Additionally, it has been found to have low toxicity levels, making it a safe compound to use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine in lab experiments include its high yield, low toxicity, and potential applications in various fields of scientific research. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine. These include further investigation into its potential use as an anticancer agent, herbicide, and anti-inflammatory agent. Additionally, research could be conducted to explore its potential use in other fields, such as materials science and catalysis. Further studies could also be conducted to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications as an anticancer agent, herbicide, and anti-inflammatory agent make it a compound of great interest. Further research is needed to fully understand its mechanism of action and potential side effects, but its low toxicity levels and high yield make it a safe and effective compound to use in scientific research.

Synthesis Methods

The synthesis of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves the reaction of 2-amino-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions, and the yield of the product is high.

Scientific Research Applications

2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has shown promising results in various scientific research applications. It has been explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in the body.

properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N6/c1-18-4-5(3-14-18)6-2-7(9(10,11)12)16-8(15-6)17-13/h2-4H,13H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWBZHYTQQMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.